molecular formula C17H14N2S B11949485 N-Phenyl-N'-(2-thienylmethylene)-1,4-phenylenediamine CAS No. 18210-08-7

N-Phenyl-N'-(2-thienylmethylene)-1,4-phenylenediamine

Katalognummer: B11949485
CAS-Nummer: 18210-08-7
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: YQZCWCKDOAXNRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine is an organic compound that belongs to the class of Schiff bases. This compound is characterized by the presence of a phenyl group, a thienyl group, and a methylene bridge connecting them to a phenylenediamine core. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine typically involves the condensation reaction between N-phenyl-1,4-phenylenediamine and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The phenyl and thienyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine involves its interaction with molecular targets through the formation of coordination complexes. The Schiff base can chelate metal ions, which can then participate in various catalytic and biological processes. The compound’s ability to form stable complexes with metals is crucial for its activity in both chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenyl-N’-(2-thienylmethylene)hydrazine: Similar structure but with a hydrazine group instead of a phenylenediamine core.

    N-Phenyl-N’-(2-furylmethylene)-1,4-phenylenediamine: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine is unique due to its specific combination of phenyl, thienyl, and phenylenediamine moieties, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

18210-08-7

Molekularformel

C17H14N2S

Molekulargewicht

278.4 g/mol

IUPAC-Name

N-phenyl-4-(thiophen-2-ylmethylideneamino)aniline

InChI

InChI=1S/C17H14N2S/c1-2-5-15(6-3-1)19-16-10-8-14(9-11-16)18-13-17-7-4-12-20-17/h1-13,19H

InChI-Schlüssel

YQZCWCKDOAXNRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.